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Introduction: Unveiling a Versatile Heterocyclic
Building Block

2-Acetylisonicotinonitrile, systematically known as 2-acetylpyridine-4-carbonitrile, is a
substituted pyridine derivative that holds significant interest for researchers in organic synthesis
and medicinal chemistry. Its unique trifunctional structure, featuring a pyridine ring, an acetyl
group, and a nitrile moiety, offers a rich platform for chemical modification and the development
of novel molecular architectures. The electron-withdrawing nature of the nitrile group and the
reactivity of the acetyl function, combined with the coordinating ability of the pyridine nitrogen,
make this compound a versatile synthon for constructing complex heterocyclic systems and
potential pharmacophores. This guide provides a comprehensive overview of its fundamental
properties, synthesis, reactivity, and potential applications, serving as a critical resource for
scientists leveraging this compound in their research endeavors.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of 2-acetylpyridine-4-carbonitrile is paramount for its
effective use in experimental design. These properties dictate its behavior in different solvent
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systems, its thermal stability, and the analytical methods best suited for its characterization.

Structural and Chemical Identity

e IUPAC Name: 2-acetylpyridine-4-carbonitrile[1]
e Synonyms: 4-cyano-2-acetylpyridine, 2-Acetylisonicotinonitrile[2]
o CAS Number: 37398-49-5[1]
e Molecular Formula: CsHsN20[1]
e Molecular Weight: 146.15 g/mol [2]
o Chemical Structure:
o SMILES: CC(=0)clcc(ccnl)C#N[1]

o InChl Key: WISLYNBDMYWHNF-UHFFFAOYSA-N[1]

Physicochemical Data

The experimental data for 2-acetylpyridine-4-carbonitrile is not extensively reported in publicly
available literature. The following table includes predicted data from chemical suppliers and
known data for structurally related compounds to provide a reasonable estimation for
experimental planning.
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Property Value/information Source/Notes

Data for the related 4-
acetylpyridine is 13-16 °C[3].
The presence of the polar
Melting Point Not available nitrile group and increased
molecular symmetry may result
in a higher melting point, likely

a solid at room temperature.

- . Predicted value from a
Boiling Point 263.5 £ 25.0 °C at 760 mmHg ) )
chemical supplier[2].

) Predicted value from a
Density 1.2+0.1 g/cm3 ) )
chemical supplier[2].

Expected to be soluble in
common organic solvents like
chloroform, ethyl acetate, and
Solubility Not available DMSO, based on the
properties of related
compounds[3]. Solubility in

water is likely to be low.

Likely to be a crystalline solid,
] possibly off-white to yellow,
Appearance Not available o o
based on similar pyridine

derivatives.

Synthesis and Reactivity

The synthesis of 2-acetylpyridine-4-carbonitrile is not commonly detailed in standard organic
synthesis literature. However, logical synthetic pathways can be devised based on established
pyridine chemistry.

Retrosynthetic Analysis and Plausible Synthetic Routes

A logical disconnection approach points to two primary strategies for the synthesis of 2-
acetylpyridine-4-carbonitrile:
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» Acylation of a Cyanopyridine Precursor: This involves introducing the acetyl group onto a
pre-existing 4-cyanopyridine ring.

» Cyanation of an Acetylpyridine Precursor: This involves introducing the nitrile group onto a
pre-existing 2-acetylpyridine ring.

The following diagram illustrates a plausible synthetic workflow based on the acylation of a
pyridine derivative, a common strategy for preparing acetylpyridines.

Caption: Plausible synthetic workflow for 2-acetylpyridine-4-carbonitrile.
Causality in Synthetic Choices:

o N-Oxidation: The initial oxidation of 4-cyanopyridine to its N-oxide derivative is a crucial step.
The N-oxide activates the pyridine ring, particularly at the 2- and 6-positions, making it more
susceptible to electrophilic substitution and subsequent nucleophilic attack after
functionalization.

e Halogenation: Introduction of a halogen, such as bromine, at the 2-position provides a
handle for introducing the acetyl group. This is a standard transformation for activated
pyridine N-oxides.

o Grignard Reaction: The use of a Grignard reagent like methylmagnesium bromide
(CHsMgBr) is a classic and effective method for forming a carbon-carbon bond to introduce
the acetyl group precursor[4]. The subsequent hydrolysis of the intermediate yields the final
ketone product. This method is often preferred for its high yield and reliability in forming
ketones from nitriles or acyl halides.

Key Reactivity

The chemical behavior of 2-acetylpyridine-4-carbonitrile is governed by its three functional
groups:

o Acetyl Group: The methyl protons of the acetyl group are acidic and can be deprotonated by
a suitable base to form an enolate. This enolate can then participate in various C-C bond-
forming reactions, such as aldol condensations[5]. The carbonyl group itself is susceptible to
nucleophilic attack, allowing for the formation of alcohols, imines, and hydrazones. The
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synthesis of 2-acetylpyridine-(2-amino-benzoylhydrazone) is an example of such a
reaction[6].

 Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a
carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents.
This allows for extensive derivatization at the 4-position of the pyridine ring.

» Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or act as
a ligand to coordinate with metal ions. The ring itself can undergo nucleophilic aromatic
substitution, although the presence of two electron-withdrawing groups makes it less reactive
towards electrophilic substitution.

Analytical Characterization: Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of 2-acetylpyridine-
4-carbonitrile. While experimental spectra for this specific molecule are not readily available in
public databases, a predicted spectroscopic profile can be constructed based on the analysis
of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the methyl protons.

o Aromatic Region (6 7.5-9.0 ppm): Three signals corresponding to the protons on the
pyridine ring. Due to the substitution pattern, these protons will be in different chemical
environments and will likely exhibit complex splitting patterns (e.g., doublet, doublet of
doublets). For comparison, the aromatic protons of 4-cyanopyridine appear around & 8.00
and 9.05 ppm[2].

o Methyl Protons (6 ~2.5-2.7 ppm): A singlet integrating to three protons, corresponding to
the acetyl methyl group. The exact chemical shift will be influenced by the electronic
effects of the pyridine ring and the nitrile group.

e 13C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the
molecule.
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o Carbonyl Carbon (C=0): Expected in the downfield region, typically & 190-205 ppm for aryl
ketones.

o Nitrile Carbon (C=N): Expected around 6 115-125 ppm.

o Aromatic Carbons: Several signals in the d 120-160 ppm region, corresponding to the five
carbons of the pyridine ring. The carbon attached to the nitrile group (C4) and the carbon
attached to the acetyl group (C2) will have distinct chemical shifts.

o Methyl Carbon (CHs): Expected in the upfield region, typically o 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the acetyl and
nitrile groups.

. Characteristic Absorption
Functional Group ( 1 Notes
cm-

A sharp, medium-intensity

band, characteristic of a nitrile
C=N Stretch ~2230 cm™1 ) ]

group conjugated with an

aromatic system[7].

A strong, sharp band,
characteristic of an aryl ketone.

C=0 Stretch ~1700 cm™* Conjugation with the pyridine
ring may slightly lower the

frequency.

C-H Stretch (Aromatic) 3000-3100 cm™1 Weak to medium bands.

Weak bands from the methyl
group.

C-H Stretch (Alkyl) 2850-3000 cm—1

Multiple bands of varying
C=C and C=N Stretches 1400-1600 cm~1 intensity, characteristic of the
pyridine ring.
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Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) would be
observed at an m/z of 146. Key fragmentation patterns would likely involve:

o Loss of a methyl radical (*CHs): Resulting in a prominent peak at m/z 131 [M-15]*,
corresponding to the stable acylium ion.

e Loss of carbon monoxide (CO): From the acylium ion, leading to a peak at m/z 103.

Applications in Drug Discovery and Medicinal
Chemistry

While specific drugs derived directly from 2-acetylpyridine-4-carbonitrile are not prominent in
the literature, its structural motifs are highly relevant in medicinal chemistry. The pyridine and
cyanopyridine scaffolds are present in numerous bioactive compounds.

The Pyridine Scaffold

The pyridine ring is a privileged structure in drug design, found in a vast array of
pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and anti-
inflammatory agents|[8]. Its ability to form hydrogen bonds and act as a bioisostere for a phenyl
ring makes it a valuable component of many active pharmaceutical ingredients (APIs).

The Cyanopyridine Moiety

Cyanopyridine derivatives have been investigated for a range of pharmacological activities,
including their use as:

» Kinase Inhibitors: The nitrile group can act as a hydrogen bond acceptor, interacting with key
residues in the ATP-binding pocket of kinases. Pyrido[2,3-d]pyrimidines, which can be
synthesized from cyanopyridone precursors, have been identified as dual VEGFR-2/HER-2
inhibitors[9].

e Anticancer Agents: Nicotinonitrile (cyanopyridine) derivatives have demonstrated cytotoxic
effects against various cancer cell lines[9].
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e Enzyme Inhibitors: The tetrahydropyrido[4,3-d]pyrimidine scaffold, accessible from pyridine
precursors, has been explored for the development of human topoisomerase Il inhibitors[10].

The following diagram illustrates the logical connection between the core scaffold of 2-
acetylpyridine-4-carbonitrile and its potential applications in developing targeted inhibitors.

Caption: Relationship between the functional groups of the core scaffold and its potential in
drug discovery.

Experimental Protocol: Grighard Synthesis of 2-
Acetylpyridine (Model)

As a specific protocol for 2-acetylpyridine-4-carbonitrile is not readily available, the following
procedure for the synthesis of the parent 2-acetylpyridine from 2-cyanopyridine via a Grignard
reaction serves as a validated and illustrative experimental model[11]. This protocol highlights
the key steps and considerations that would be applicable to the synthesis of the target
molecule from a 4-cyano-2-halopyridine precursor.

Objective: To synthesize 2-acetylpyridine from 2-cyanopyridine using methylmagnesium
bromide.

Materials:

2-Cyanopyridine

e Magnesium turnings

o Methyl iodide

e Anhydrous diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution

¢ Anhydrous sodium sulfate (Na2S0a)

« Hydrochloric acid (HCI)
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Procedure:
e Preparation of Grignard Reagent:

o In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet, place magnesium turnings.

o Add a small crystal of iodine to activate the magnesium.
o Add a small portion of a solution of methyl iodide in anhydrous diethyl ether.

o Once the reaction initiates (as evidenced by bubbling and heat generation), add the
remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30 minutes to ensure
complete formation of the Grignard reagent (methylmagnesium bromide).

e Reaction with 2-Cyanopyridine:
o Cool the Grignard reagent solution to 0 °C in an ice bath.

o Dissolve 2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the stirred
Grignard solution.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-3 hours.

e Hydrolysis and Workup:

[¢]

Cool the reaction mixture again to 0 °C.

[e]

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous
solution of ammonium chloride.

[e]

Acidify the mixture with dilute hydrochloric acid to hydrolyze the intermediate imine.

o

Separate the agueous and organic layers. Extract the aqueous layer with diethyl ether
(3x).
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o Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

o Purification and Characterization:

o Filter off the drying agent and remove the solvent under reduced pressure to obtain the
crude product.

o Purify the crude 2-acetylpyridine by vacuum distillation or column chromatography on
silica gel.

o Characterize the final product by *H NMR, 3C NMR, and IR spectroscopy to confirm its
identity and purity.

Self-Validation: The success of this protocol is validated at each stage. The formation of the
Grignard reagent is visually confirmed. The progress of the reaction with 2-cyanopyridine can
be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are
unequivocally confirmed by comparing its spectroscopic data (NMR, IR) with literature values
for 2-acetylpyridine[4].

Safety and Handling

No specific safety data sheet (SDS) is widely available for 2-acetylpyridine-4-carbonitrile.
Therefore, precautions should be based on the known hazards of its constituent functional
groups and related compounds like acetylpyridines and cyanopyridines.

 Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through
the skin, as they can release cyanide in the body. Acetylpyridines are generally classified as
irritants.

» Handling:
o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

o Avoid inhalation of dust or vapors.
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o Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
strong oxidizing agents.

Conclusion

2-Acetylpyridine-4-carbonitrile is a chemical entity with considerable untapped potential in
synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for creating
diverse molecular libraries. While detailed experimental data remains limited in the public
domain, this guide has synthesized available information and predictive knowledge to provide a
solid foundation for researchers. The provided model synthesis and reactivity profile, grounded
in established chemical principles, offer a logical starting point for the exploration and utilization
of this versatile building block in the pursuit of novel materials and therapeutic agents. Further
research into the synthesis, characterization, and biological evaluation of this compound and its
derivatives is highly warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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